2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O3/c18-13-5-1-2-6-15(13)24-12-17(22)19-11-14(16-7-3-10-23-16)21-9-4-8-20-21/h1-10,14H,11-12H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMVRNKWZVXCFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC(C2=CC=CO2)N3C=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic molecule with a complex structure that includes various functional groups. Its potential biological activities make it a subject of interest in medicinal chemistry, particularly in the development of new therapeutic agents.
Molecular Structure and Properties
This compound features a fluoro-substituted phenoxy group , a furan ring , and a pyrazole derivative , contributing to its unique pharmacological profile. The molecular formula is , with a molecular weight of 436.4 g/mol . The presence of fluorine is expected to influence its biological activity due to its electronegativity and ability to engage in specific interactions with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to 2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide. For instance, analogs containing pyrazole and furan structures have demonstrated significant cytotoxic effects against various cancer cell lines, including A375, HCT116, and HeLa cells. These compounds induced cell cycle arrest and apoptosis, correlating with increased levels of reactive oxygen species (ROS) within the cells .
Table 1: Biological Activity of Related Compounds
| Compound Name | IC50 (nM) | Cancer Cell Lines Tested | Mechanism of Action |
|---|---|---|---|
| Compound St.9 | 0.25 | A375, H460 | CDK2 inhibition, ROS induction |
| Compound St.10 | 0.24 | HCT116, HeLa | G2/M phase arrest, apoptosis |
| 2-(2-fluorophenoxy)-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)acetamide | TBD | TBD | TBD |
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against fungal pathogens like Fusarium oxysporum. Preliminary results indicated moderate antifungal activity, with some derivatives showing inhibition zones comparable to established antifungal agents .
Synthesis and Mechanistic Insights
The synthesis of this compound typically involves multi-step procedures starting from commercially available materials. Key steps include:
- Synthesis of 2-fluorophenol derivative : Achieved through fluorination.
- Formation of the triazolopyridazine ring : Utilizing cyclization reactions.
- Furan synthesis : Often derived from furfural or related aldehydes.
- Final coupling reactions : Employing reagents such as EDCI/HOBt for optimal yields.
The mechanism by which this compound exerts its biological effects is likely multifaceted, involving interactions at the molecular level with specific proteins or enzymes related to cancer progression or microbial resistance.
Case Studies
In one study focusing on pyrazole-containing compounds, researchers observed that modifications at the ortho position of the phenylamide ring significantly impacted biological activity. Compounds with electron-withdrawing groups like fluorine exhibited enhanced potency compared to those with hydrogen substituents . This suggests that further exploration into the structure-activity relationship (SAR) could yield more potent derivatives.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights:
Furan and pyrazole moieties contribute to π-π stacking interactions, a feature shared with compounds like N-(2,6-dimethylphenyl)-2-(1H-pyrazol-1-yl)-N-(1H-pyrazol-1-ylmethyl)acetamide, which are used in ligand design .
Pharmacological Relevance: The dihydropyrazole core in ’s compound demonstrates antimicrobial activity, suggesting that the pyrazole group in the target molecule may confer similar properties . GPR139 agonists (e.g., ’s pyrrolotriazinone derivatives) highlight the importance of heterocyclic cores in neurological drug discovery, though the target compound’s furan-pyrazole system may target different pathways .
Synthetic Flexibility: The acetamide backbone allows modular substitution, as seen in ’s synthesis of dichlorophenyl derivatives via carbodiimide-mediated coupling . This suggests the target compound could be optimized for specific applications by modifying the phenoxy or pyrazole groups.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
